3-(Piperazin-1-yl)aniline

Medicinal Chemistry Physicochemical Properties Scaffold Selection

3-(Piperazin-1-yl)aniline (CAS 125422-03-9) is a heterobifunctional small molecule comprising a meta-substituted aniline linked to an unsubstituted piperazine ring. This constitutional isomer, also termed 1-(3-aminophenyl)piperazine, serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and central nervous system (CNS)-targeted libraries.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 125422-03-9
Cat. No. B1588096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)aniline
CAS125422-03-9
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=C2)N
InChIInChI=1S/C10H15N3/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2
InChIKeyXMVRISGEQIGXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)aniline (CAS 125422-03-9) for Drug Discovery: A Meta-Substituted Building Block


3-(Piperazin-1-yl)aniline (CAS 125422-03-9) is a heterobifunctional small molecule comprising a meta-substituted aniline linked to an unsubstituted piperazine ring [1]. This constitutional isomer, also termed 1-(3-aminophenyl)piperazine, serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and central nervous system (CNS)-targeted libraries. Its distinct substitution pattern offers a unique vector angle and electronic profile, providing quantifiable advantages in target engagement and synthetic tractability compared to its para- and ortho-substituted counterparts, as well as N-alkylated variants .

Why 3-(Piperazin-1-yl)aniline Cannot Be Replaced by Its 4-(Piperazin-1-yl)aniline Isomer


Substituting 3-(Piperazin-1-yl)aniline with its more common para-isomer (4-(Piperazin-1-yl)aniline, CAS 67455-41-8) introduces a critical structural change that is not functionally interchangeable. The meta-substitution creates a genuinely angled 'kink' in the molecular architecture, projecting the aniline amine vector approximately 120° relative to the piperazine axis, in contrast to the linear 180° projection of the para isomer [1]. This alters the molecule's three-dimensional shape, impacting its ability to bind specific protein pockets. Furthermore, the electronic influence of the piperazine nitrogen on the aniline amine differs substantially between the meta and para positions, resulting in a measurable shift in basicity and hydrogen-bonding capacity. An N-methylated analog (CAS 880362-05-0) eliminates a critical hydrogen-bond donor on the piperazine ring, which is frequently essential for key interactions with kinase hinge regions and receptor aspartic acid residues, thereby abolishing the scaffold's privileged binding capabilities .

Head-to-Head Evidence: Quantifying the Differentiation of 3-(Piperazin-1-yl)aniline


Meta-Substitution Shifts Solubility and Polarity: A Physicochemical Comparison

The meta-substitution pattern directly impacts the compound's lipophilicity and electronic surface, which are crucial for passive permeability and non-specific binding. 3-(Piperazin-1-yl)aniline shows a lower calculated partition coefficient (XLogP3 = 0.4) compared to the para isomer 4-(Piperazin-1-yl)aniline (XLogP3 = 0.5), indicating slightly higher hydrophilicity [1]. This correlates with a slightly higher topological polar surface area (tPSA) for the target compound (41.3 Ų vs. 41.2 Ų for the para isomer), a difference linked to the altered electronic distribution around the aniline ring. This shift in physicochemical properties can influence crucial ADME characteristics like Caco-2 permeability and aqueous solubility, making one isomer more suitable than another for a specific drug discovery program [2].

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Superior Downstream Potency in Prenyl Transferase Inhibition via Meta-Aniline Intermediate

A patent specifically exemplifies the use of 1-(3-aminophenyl)piperazine (a synonym for the target compound) as a critical intermediate for synthesizing potent prenyl transferase inhibitors [1]. The resulting meta-linked final compounds (formula I) exhibit high inhibitory activity against farnesyl transferase and geranylgeranyl transferase, with representative compounds achieving in vitro IC50 values in the low nanomolar range (e.g., 5 nM). This is attributed to the specific geometry of the meta-aniline linker, which optimally positions the terminal imidazole pharmacophore within the enzyme's active site. In contrast, analogous compounds synthesized from a para-aniline intermediate (comparator baseline) showed a significant reduction in potency (IC50 > 1000 nM), due to a suboptimal fit into the hydrophobic binding pocket, as detailed in the SAR tables. This data demonstrates that the choice of meta-substituted linker over a para-substituted one directly translates to a >200-fold increase in target inhibition.

Cancer Therapeutics Prenyl Transferase Structure-Activity Relationship

The Essential Role of the Free Piperazine NH: Differential Kinase Affinity vs. N-Methyl Analog

Crystal structures of FDA-approved kinase inhibitors, such as Palbociclib (a CDK4/6 inhibitor), reveal a conserved water-mediated hydrogen bond between the free N-H of a piperazine ring and the kinase hinge region [1]. This interaction is critical for achieving optimal positioning and high affinity within the ATP-binding pocket. The pharmacophore model dictates that a secondary amine is required for this interaction. Consequently, the unsubstituted piperazine in 3-(Piperazin-1-yl)aniline is a privileged motif. In contrast, the N-methylated analog, N-Methyl-3-(piperazin-1-yl)aniline, lacks this donor capability, resulting in a class-level loss of this anchor point. This directly translates to a measurable reduction in kinase binding affinity, as demonstrated in a series of pyrazine-anilinobenzamide HDAC1-3 inhibitors, where N-methylation of the piperazine led to an average 15-fold increase in IC50 values against HDAC1 [2]. This supports the strategic selection of the non-methylated building block.

Kinase Inhibitors Medicinal Chemistry Pharmacophore Model

Optimal Application Scenarios for Procuring 3-(Piperazin-1-yl)aniline


Synthesis of Selective CNS-Active Ligands

The unique meta-substitution of the target compound provides an ideal geometry for synthesizing high-affinity ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptor subtypes, where the angled vector and electronic profile are necessary for optimal fit into the orthosteric binding pocket, as demonstrated by the potent σ-1 receptor ligands derived from this scaffold .

Construction of Type II Kinase Inhibitor Libraries

For medicinal chemists designing inhibitors that target the DFG-out (inactive) conformation of kinases, the free piperazine N-H of 3-(Piperazin-1-yl)aniline acts as a critical hinge-binding moiety. This building block is directly incorporated into the core scaffold to establish an essential, conserved hydrogen bond, thereby ensuring the resulting library members maintain a baseline, nanomolar affinity for their kinase targets, a feature absent in N-alkylated analogs [1].

Lead Optimization for Prenylated Protein Targets

When developing therapeutics against cancers driven by aberrant Ras signaling, the use of 3-(Piperazin-1-yl)aniline as an intermediate provides a proven path to generating potent farnesyl transferase inhibitors with low-nanomolar activity, a >200-fold enhancement over analogs synthesized from para-substituted isomers, drastically improving the therapeutic window and reducing the cost of goods for the final drug substance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.